Cas no 1040669-85-9 (3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide structure](https://ja.kuujia.com/scimg/cas/1040669-85-9x500.png)
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide
- 3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)propanamide
- VU0642403-1
- 1040669-85-9
- 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-phenylpropyl)propanamide
- F5331-0510
- AKOS024507452
-
- インチ: 1S/C22H30N4O2S/c27-20(23-15-7-10-17-8-3-1-4-9-17)14-13-19-16-29-22(25-19)26-21(28)24-18-11-5-2-6-12-18/h1,3-4,8-9,16,18H,2,5-7,10-15H2,(H,23,27)(H2,24,25,26,28)
- InChIKey: FCDFXFHAMUHQQB-UHFFFAOYSA-N
- ほほえんだ: C(NCCCC1=CC=CC=C1)(=O)CCC1=CSC(NC(=O)NC2CCCCC2)=N1
計算された属性
- せいみつぶんしりょう: 414.20894739g/mol
- どういたいしつりょう: 414.20894739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 111Ų
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5331-0510-40mg |
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide |
1040669-85-9 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5331-0510-100mg |
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide |
1040669-85-9 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5331-0510-15mg |
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide |
1040669-85-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5331-0510-10mg |
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide |
1040669-85-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5331-0510-2mg |
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide |
1040669-85-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5331-0510-2μmol |
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide |
1040669-85-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5331-0510-20μmol |
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide |
1040669-85-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5331-0510-1mg |
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide |
1040669-85-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5331-0510-4mg |
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide |
1040669-85-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5331-0510-20mg |
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide |
1040669-85-9 | 20mg |
$99.0 | 2023-09-10 |
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide 関連文献
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamideに関する追加情報
Compound CAS No. 1040669-85-9: 3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide
The compound with CAS No. 1040669-85-9, named 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in drug design. The structure of this molecule incorporates a thiazole ring substituted with a cyclohexylcarbamoyl group and a phenylpropyl chain, making it a promising candidate for further research and development.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their ability to interact with various biological targets, such as enzymes, receptors, and ion channels. The presence of the cyclohexylcarbamoyl group in this compound suggests potential interactions with protein targets through hydrogen bonding and hydrophobic interactions. Additionally, the phenylpropyl chain may contribute to the molecule's lipophilicity, enhancing its ability to cross biological membranes and reach intracellular targets.
One of the key areas of interest for this compound is its potential application in the development of neuroprotective agents. Research has shown that certain thiazole derivatives exhibit neuroprotective properties by modulating glutamate receptors or inhibiting oxidative stress pathways. Given the structural features of this compound, it is plausible that it could be explored for its ability to mitigate neurodegenerative conditions such as Alzheimer's disease or Parkinson's disease.
Another promising avenue for this compound is its potential as an anti-inflammatory agent. The thiazole ring is known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine production. The incorporation of the cyclohexylcarbamoyl group may further enhance these effects by improving the molecule's bioavailability and stability in vivo.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, amide bond formation, and cyclization reactions. The synthesis strategy typically involves the preparation of intermediate compounds such as cyclohexylcarbamic acid derivatives and subsequent coupling with thiazole precursors. Recent advancements in catalytic methods and green chemistry have made it possible to synthesize this compound with higher yields and reduced environmental impact.
The structural versatility of this compound also makes it a valuable tool in combinatorial chemistry and high-throughput screening campaigns. By modifying substituents on the thiazole ring or altering the length and functional groups of the phenylpropyl chain, researchers can generate a library of analogs for testing against various biological targets.
From an analytical standpoint, this compound can be characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide critical insights into the molecule's conformational flexibility, stereochemistry, and interaction patterns with biomolecules.
In conclusion, CAS No. 1040669-85-9 represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure combines functional groups that offer diverse biological activities, making it a valuable candidate for further research in areas such as neuroprotection, anti-inflammation, and beyond. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovative therapeutic development.
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